N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide
Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic effects. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide is not fully understood, but it is believed to act as an agonist for the alpha7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including cognition, inflammation, and immune function.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models, reduce inflammation, and modulate immune function. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Future Directions
There are several potential future directions for the study of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide. One area of focus could be the development of more potent and selective alpha7 nicotinic acetylcholine receptor agonists. Another potential direction could be the development of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide derivatives with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide and its potential therapeutic applications.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide has been studied for its potential therapeutic effects in a variety of scientific research applications. One area of focus has been its potential use as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide has also been studied for its potential use in the treatment of inflammatory bowel disease and other autoimmune disorders.
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-8-9(2)20-14(15-8)16-13(17)10-6-5-7-11(18-3)12(10)19-4/h5-7H,1-4H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPLSQJDSHGSNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C(=CC=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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